molecular formula C16H16FNO2 B7569497 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide

2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No.: B7569497
M. Wt: 273.30 g/mol
InChI Key: DQTPUDLFXPQDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide, also known as FPEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPEA belongs to the class of compounds known as amides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various kinases and transcription factors involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2, which could have important therapeutic applications in the treatment of inflammatory conditions. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, which could lead to more effective treatments for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide involves the reaction of 2-fluoroaniline with 2-(hydroxyphenyl)acetic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through an intermediate amide, which is subsequently dehydrated to form this compound.

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-9-5-4-8-13(14)10-16(20)18-15(11-19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTPUDLFXPQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.